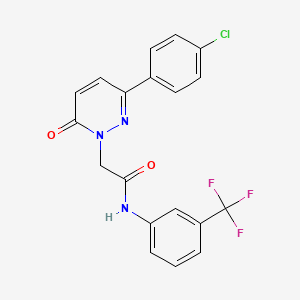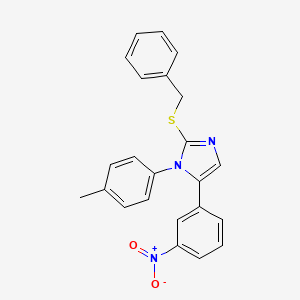
N-(4-Fluorobenzyl)phthalimide
Vue d'ensemble
Description
N-(4-Fluorobenzyl)phthalimide is a compound that is structurally related to various phthalimide derivatives which have been synthesized and studied for their diverse chemical properties and potential applications. The compound itself is not directly mentioned in the provided papers, but its structural analogs have been investigated for properties such as solubility, thermal stability, nonlinear optical properties, enzyme inhibition, and antimicrobial activity .
Synthesis Analysis
The synthesis of phthalimide derivatives typically involves the reaction of phthalimide with various substituents. For example, a new phthalimide-containing diamine was synthesized and polymerized with aromatic tetracarboxylic acid dianhydrides to produce high molecular weight polyimides . Another study reported the synthesis of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, which are structurally similar to this compound, and characterized by X-ray diffraction, FT-IR, and UV-visible spectroscopy . These methods could potentially be adapted for the synthesis and characterization of this compound.
Molecular Structure Analysis
The molecular structure of phthalimide derivatives is often characterized using techniques such as X-ray crystallography, NMR, IR, and Mass spectroscopy. For instance, the crystal structures of some N-4-Fluorobenzoyl phosphoric triamides were investigated by X-ray crystallography . Similarly, the structure of N-[(4-fluorophenyl)sulfanyl]phthalimide was determined using X-ray crystallography and further investigated using DFT methods . These studies provide insights into the molecular conformation, bond lengths, and angles that could be relevant for understanding the structure of this compound.
Chemical Reactions Analysis
Phthalimide derivatives can undergo various chemical reactions, including polymerization, oxidation, and ligation with metals. For example, polyimides derived from phthalimide-containing diamines were synthesized through polycondensation reactions . Another study described the oxidation of a phthalimide derivative by ruthenium(III) chloride and its subsequent ligation with ruthenium(II) . These reactions demonstrate the reactivity of phthalimide derivatives and could be indicative of the types of chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives, such as solubility, thermal stability, and antimicrobial activity, have been a subject of research. Polyimides derived from phthalimide-containing diamines exhibited high solubility and thermal stability . The nonlinear optical properties of certain phthalimide derivatives were also studied, suggesting potential applications in the field of NLO materials . Additionally, the antimicrobial activity of N-[(4-Fluorophenyl)sulfanyl]phthalimide against various bacteria and fungi was evaluated, showing significant activity against E. coli . These properties are crucial for the potential application of these compounds in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
1. Detection of DNA-Protein Interactions
N-(4-Fluorobenzyl)phthalimide derivatives have been utilized in biochemical research, particularly in studying DNA-protein interactions. An example is the use of solvatochromic fluorescent 4-aminophthalimide, covalently attached to nucleosides, for detecting interactions between DNA and proteins like p53 and single-strand binding proteins. These interactions increase the fluorescence intensity, aiding in the understanding of these complex biological processes (Riedl et al., 2012).
2. Organic Solar Cells
In the field of materials science, this compound derivatives have been explored for their potential in enhancing the efficiency of organic solar cells. Research demonstrates that incorporating these compounds as side chains in non-fullerene acceptors can significantly improve power conversion efficiencies, showcasing their utility in renewable energy technologies (Nazari et al., 2018).
3. Synthesis and Bioactivity Studies
In pharmaceutical research, the synthesis of various phthalimide derivatives, including this compound, has been extensively studied. These compounds are investigated for their bioactive properties, such as anxiolytic activity, providing insights into new potential therapeutic agents (Hassanzadeh et al., 2008).
4. Development of High-Temperature Polymers
In materials engineering, this compound-related compounds have been utilized in the development of thermooxidatively stable polymers. These materials exhibit exceptional thermal stability and are useful in applications that require high-temperature resistance, such as in aerospace or automotive industries (Sundar & Mathias, 1994).
5. Fluoroalkylthiolation in Organic Synthesis
This compound derivatives have been developed as efficient reagents in organic synthesis, specifically in the preparation of fluoroalkylthiolated compounds. This application demonstrates the versatility of these compounds in facilitating diverse chemical transformations, contributing to the advancement of synthetic chemistry (Shen et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to interact with various biological targets, but the specific targets can vary depending on the specific phthalimide derivative .
Mode of Action
The mode of action of phthalimides can also vary widely. For example, some phthalimides have been found to induce apoptosis, or programmed cell death, in certain types of cells
Biochemical Pathways
Phthalimides can affect various biochemical pathways. For instance, some phthalimides have been found to induce apoptosis following the intrinsic pathway mechanism . The specific pathways affected by “N-(4-Fluorobenzyl)phthalimide” would need to be identified through further study.
Result of Action
The molecular and cellular effects of a compound’s action can include changes in cell behavior, gene expression, and protein function, among others. Some phthalimides have been found to have antiproliferative activity against certain types of cancer cells
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the synthesis of N-benzylphthalimide was found to be influenced by factors such as the proportion of reaction reagents, the irradiation time, and the presence of alkaline reagents .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPZQIEVABAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B2528414.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)

![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)



![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-anthracen-9-ylprop-2-enoate](/img/structure/B2528426.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2528432.png)
![3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2528434.png)
![Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528435.png)
